molecular formula C21H16Cl3FN2O4S B2487174 N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide CAS No. 338967-35-4

N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide

Cat. No.: B2487174
CAS No.: 338967-35-4
M. Wt: 517.78
InChI Key: VYAFWTGRAWPKAK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide is a useful research compound. Its molecular formula is C21H16Cl3FN2O4S and its molecular weight is 517.78. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide, also known by its CAS number 338967-35-4, is a compound with significant potential in medicinal chemistry. Its complex structure suggests various biological activities, particularly in the fields of antiviral and anticancer research. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C21H16Cl3FN2O4S
  • Molar Mass : 517.79 g/mol
  • Density : 1.529 g/cm³ (predicted)
  • pKa : 11.88 (predicted)

The compound features multiple chlorine substituents and a fluorophenyl sulfonamide group, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific viral pathways and cellular processes. Preliminary studies indicate that it may interfere with DNA replication in viruses and exhibit cytotoxic effects on cancer cells.

Antiviral Activity

Research has shown that compounds structurally similar to this acetamide exhibit significant activity against human adenovirus (HAdV). For instance, a related compound demonstrated an IC50 value of 0.27 μM against HAdV while showing low cytotoxicity (CC50 = 156.8 μM) . The mechanism likely involves targeting viral replication processes.

Anticancer Potential

In vitro studies suggest that the compound can induce apoptosis in various cancer cell lines. The presence of the sulfonamide group is hypothesized to enhance its interaction with cellular targets involved in cancer progression.

Case Studies and Research Findings

  • Antiviral Efficacy :
    • A study focused on related compounds showed promising results against HAdV with selectivity indexes greater than 100, indicating a favorable therapeutic window .
    • Mechanistic studies revealed that certain derivatives could inhibit later stages of the viral life cycle, suggesting multiple points of intervention.
  • Cytotoxicity Studies :
    • In vitro assays demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.

Comparative Analysis of Related Compounds

Compound NameCAS NumberIC50 (μM)CC50 (μM)Selectivity Index
This compound338967-35-4TBDTBDTBD
Related Compound ATBD0.27156.8>100
Related Compound BTBDTBDTBDTBD

Note: Data for this compound is currently under investigation.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,4-dichloro-N-(4-fluorophenyl)sulfonyl-5-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl3FN2O4S/c1-31-20-11-19(17(23)10-18(20)24)27(32(29,30)16-8-4-14(25)5-9-16)12-21(28)26-15-6-2-13(22)3-7-15/h2-11H,12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAFWTGRAWPKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl3FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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